

# Functional Group Analysis of 2,3-Diethylphenol: A Technical Guide

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## Compound of Interest

Compound Name: 2,3-Diethylphenol

CAS No.: 66142-71-0

Cat. No.: B15196043

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## Introduction

**2,3-Diethylphenol** (C<sub>10</sub>H<sub>14</sub>O) is an aromatic organic compound characterized by a hydroxyl group and two ethyl substituents attached to a benzene ring.[1][2] As a member of the alkylphenol family, it serves as a valuable intermediate in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals.[3] A thorough understanding of its functional groups is critical for quality control, reaction monitoring, and the development of new derivatives. This technical guide provides a comprehensive overview of the analytical methodologies used to identify and characterize the functional groups present in **2,3-Diethylphenol**, tailored for researchers, scientists, and professionals in drug development.

The core functional groups that define the chemical properties and reactivity of **2,3-Diethylphenol** are the phenolic hydroxyl (-OH) group, the aromatic (benzene) ring, and the alkyl (ethyl) side chains. This document details both classical wet chemistry tests and modern spectroscopic techniques for the robust analysis of these features.

## Structural Overview and Functional Groups

The structure of **2,3-Diethylphenol** consists of a benzene ring substituted with a hydroxyl group at position 1, and two ethyl groups at positions 2 and 3. This arrangement dictates its physical and chemical properties, including its weak acidity, susceptibility to electrophilic aromatic substitution, and characteristic spectroscopic signals.

Caption: Molecular structure of **2,3-Diethylphenol**.

## Qualitative Chemical Analysis

Qualitative tests provide rapid and straightforward methods for the preliminary identification of the phenolic and aromatic functionalities.

Test Name	Target Functional Group	Procedure Summary	Positive Observation
Ferric Chloride Test	Phenolic Hydroxyl (-OH)	Add a few drops of neutral ferric chloride solution to an aqueous or alcoholic solution of the sample. [4]	Development of an intense blue, green, violet, or red color. [4] [5]
Bromine Water Test	Activated Aromatic Ring	Add bromine water dropwise to an aqueous solution of the sample.	Decolorization of bromine water and formation of a white precipitate (polybrominated phenol). [5][6]
Liebermann's Test	Phenolic Hydroxyl (-OH)	Treat the sample with concentrated sulfuric acid and sodium nitrite, heat, cool, and then dilute with water. Add excess NaOH. [4]	A deep blue or green color appears after adding NaOH. [4]
Litmus Test	Phenolic Hydroxyl (-OH)	Spot a blue litmus paper with a solution of the sample.	Blue litmus paper turns red, indicating weak acidity. [4][5][6] [7]
Ignition Test	Aromatic Ring	Heat a small amount of the sample on a spatula in a flame.	The compound burns with a yellow, sooty flame, characteristic of aromatic compounds. [8]

## Experimental Protocols

### Protocol 1: Ferric Chloride Test for Phenolic Group

- Preparation of Reagent: Prepare a fresh, neutral 1% ferric chloride ( $\text{FeCl}_3$ ) solution. Neutralize any excess acid by adding dilute sodium hydroxide solution dropwise until a slight, permanent precipitate of  $\text{Fe}(\text{OH})_3$  is formed. Filter the solution.
- Procedure: Dissolve approximately 10-20 mg of **2,3-Diethylphenol** in 1-2 mL of a suitable solvent (water or ethanol). Add 2-3 drops of the neutral  $\text{FeCl}_3$  solution.
- Observation: Observe any immediate color change. Most phenols produce a distinct color, typically violet or blue.<sup>[4][5][6]</sup>

#### Protocol 2: Bromine Water Test for Activated Aromatic Ring

- Preparation of Reagent: Prepare a saturated solution of bromine in water.
- Procedure: Dissolve approximately 20-30 mg of **2,3-Diethylphenol** in a minimal amount of water or a water-miscible solvent. Add the bromine water dropwise while shaking the mixture.
- Observation: Note the disappearance of the reddish-brown bromine color and the formation of a white or off-white precipitate.

## Spectroscopic Analysis

Spectroscopic methods provide detailed structural information, allowing for unambiguous identification and quantification.

## Summary of Spectroscopic Data

Technique	Functional Group Feature	Expected Observation
FTIR	O-H stretch (phenolic)	Broad absorption band at 3200-3600 $\text{cm}^{-1}$
C-O stretch (phenolic)	Strong absorption at 1200-1260 $\text{cm}^{-1}$	
Aromatic C=C stretch	Absorptions in the 1450-1600 $\text{cm}^{-1}$ region	
Sp <sup>2</sup> Aromatic C-H stretch	Absorption > 3000 $\text{cm}^{-1}$	
Sp <sup>3</sup> Aliphatic C-H stretch	Absorption < 3000 $\text{cm}^{-1}$	
<sup>1</sup> H NMR	Phenolic -OH proton	Broad singlet, ~4-8 ppm (disappears with D <sub>2</sub> O shake) [9]
Aromatic protons	Multiplets in the ~6.5-7.5 ppm region	
Methylene (-CH <sub>2</sub> -) protons	Two quartets, ~2.5-2.8 ppm	
Methyl (-CH <sub>3</sub> -) protons	Two triplets, ~1.1-1.3 ppm	
<sup>13</sup> C NMR	Aromatic C-OH carbon	Signal at ~150-155 ppm[9]
Other Aromatic carbons	Signals in the ~115-140 ppm region	
Methylene (-CH <sub>2</sub> -) carbons	Signals in the ~20-30 ppm region	
Methyl (-CH <sub>3</sub> -) carbons	Signals in the ~10-20 ppm region	
Mass Spec.	Molecular Ion (M <sup>+</sup> )	Peak at m/z = 150[1]
Key Fragments	m/z = 135 (M-15, loss of -CH <sub>3</sub> ), m/z = 121 (M-29, loss of -CH <sub>2</sub> CH <sub>3</sub> )	

## Detailed Methodologies

### Fourier-Transform Infrared (FTIR) Spectroscopy

- **Sample Preparation:** The sample can be analyzed as a thin film between KBr plates (if liquid) or as a KBr pellet (if solid).
- **Data Acquisition:** Spectra are typically recorded from 4000 to 400  $\text{cm}^{-1}$ .
- **Interpretation:**
  - A prominent, broad peak between 3200-3600  $\text{cm}^{-1}$  is characteristic of the O-H stretching vibration of the hydrogen-bonded phenolic hydroxyl group.[\[10\]](#)
  - The region just below 3000  $\text{cm}^{-1}$  will show peaks corresponding to the C-H stretching of the ethyl groups.
  - The region just above 3000  $\text{cm}^{-1}$  will show weaker peaks from the aromatic C-H stretching.[\[10\]](#)
  - Strong absorptions around 1450-1600  $\text{cm}^{-1}$  are indicative of C=C stretching within the aromatic ring.[\[10\]](#)
  - A strong peak around 1200  $\text{cm}^{-1}$  corresponds to the C-O stretching of the phenol group.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Sample Preparation:** Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g.,  $\text{CDCl}_3$ ,  $\text{DMSO-d}_6$ ) in an NMR tube.
- **$^1\text{H}$  NMR Analysis:**
  - **Phenolic Proton:** A broad singlet between 4-8 ppm. To confirm, add a drop of  $\text{D}_2\text{O}$  to the tube, shake, and re-acquire the spectrum; the peak will disappear.[\[9\]](#)
  - **Aromatic Protons:** The three protons on the benzene ring will appear as complex multiplets between 6.5 and 7.5 ppm.

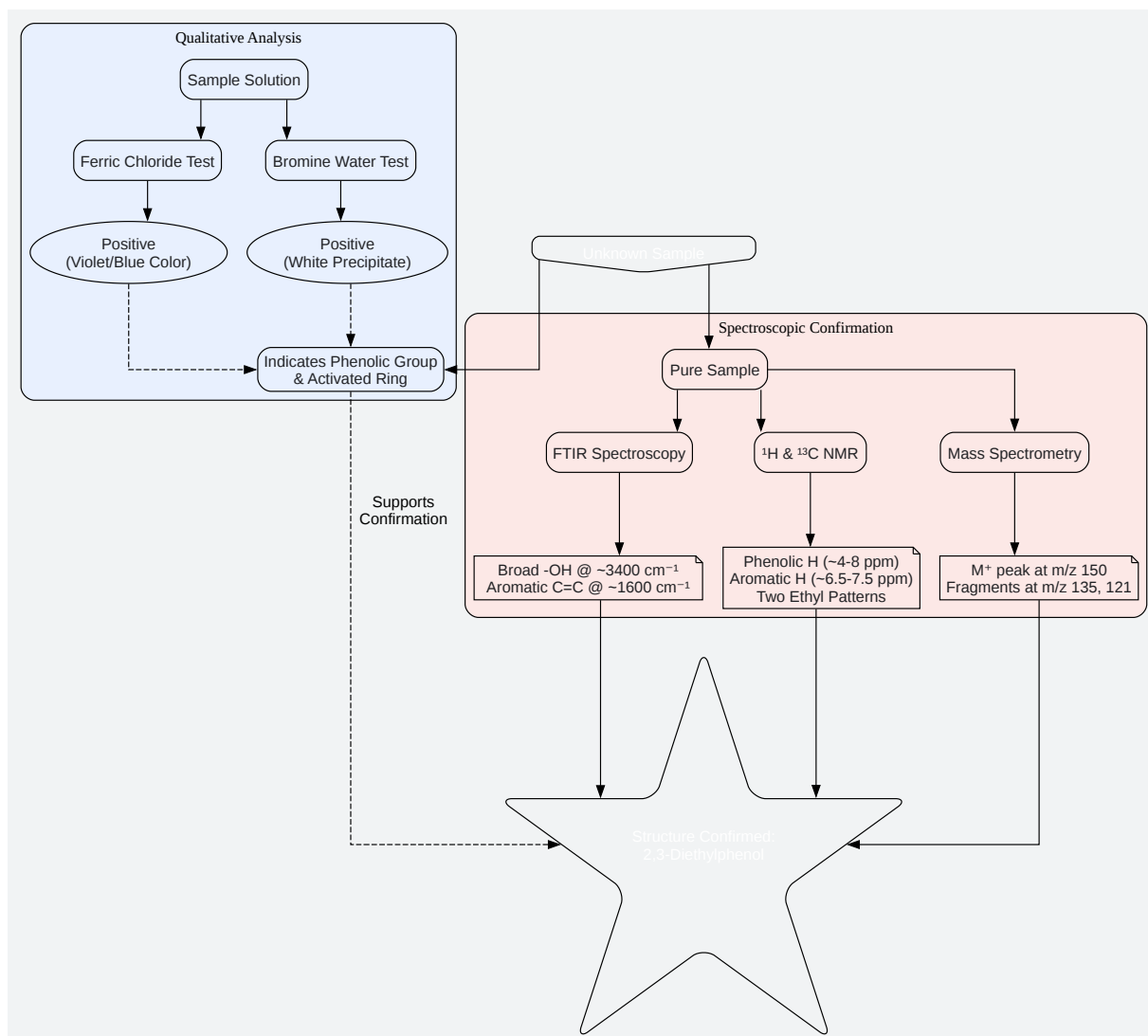
- Ethyl Protons: Two distinct sets of signals for the two non-equivalent ethyl groups will be observed. Each will consist of a quartet (for the -CH<sub>2</sub>- group) and a triplet (for the -CH<sub>3</sub>- group), integrating to 2H and 3H, respectively.
- <sup>13</sup>C NMR Analysis:
  - The carbon atom attached to the hydroxyl group (C-OH) is deshielded and appears downfield around 150-155 ppm.<sup>[9]</sup>
  - The other five aromatic carbons will resonate in the 115-140 ppm range.
  - The aliphatic carbons of the two ethyl groups will appear upfield, typically below 30 ppm.

### Mass Spectrometry (MS)

- Ionization Method: Electron Ionization (EI) is commonly used.
- Analysis:
  - The molecular ion peak (M<sup>+</sup>) will be observed at a mass-to-charge ratio (m/z) of 150, corresponding to the molecular weight of C<sub>10</sub>H<sub>14</sub>O.<sup>[1]</sup>
  - A common fragmentation pattern for alkyl phenols is the benzylic cleavage. Expect significant fragment ions at m/z 135 (loss of a methyl radical, [M-15]<sup>+</sup>) and m/z 121 (loss of an ethyl radical, [M-29]<sup>+</sup>).

## Integrated Analytical Workflow

A logical workflow ensures a comprehensive and efficient analysis of a sample suspected to be **2,3-Diethylphenol**. The process integrates preliminary tests with confirmatory spectroscopic analysis.



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Caption: Integrated workflow for the functional group analysis.

## Conclusion

The functional group analysis of **2,3-Diethylphenol** is achieved through a synergistic approach combining qualitative chemical tests and quantitative spectroscopic techniques. While chemical tests like the ferric chloride and bromine water assays provide rapid preliminary evidence for the phenolic hydroxyl group and the activated aromatic ring, they are not conclusive on their own. For unambiguous structure elucidation, a combination of FTIR, NMR ( $^1\text{H}$  and  $^{13}\text{C}$ ), and Mass Spectrometry is essential. This suite of spectroscopic data provides definitive proof of the key functional groups and their specific arrangement, confirming the identity and purity of **2,3-Diethylphenol** for its application in research and development.

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